C–X Bond Dissociation Energy: The Energetic Basis for Superior Oxidative Addition Reactivity of 2-Iodo-5-nitrobenzonitrile
The C(sp²)–I bond in 2-iodo-5-nitrobenzonitrile requires only 61.9 kcal·mol⁻¹ for homolytic cleavage, compared with 79.6 kcal·mol⁻¹ for the C–Br bond in 2-bromo-5-nitrobenzonitrile and 94 kcal·mol⁻¹ for the C–Cl bond in 2-chloro-5-nitrobenzonitrile . This 17.7 kcal·mol⁻¹ deficit relative to the bromo analog directly lowers the activation barrier for oxidative addition to Pd(0) [1].
| Evidence Dimension | C(sp²)–X Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I = 61.9 kcal·mol⁻¹ (2-iodo-5-nitrobenzonitrile) |
| Comparator Or Baseline | C–Br = 79.6 kcal·mol⁻¹ (2-bromo analog); C–Cl = 94 kcal·mol⁻¹ (2-chloro analog) |
| Quantified Difference | ΔBDE = 17.7 kcal·mol⁻¹ lower than C–Br; 32.1 kcal·mol⁻¹ lower than C–Cl |
| Conditions | Gas-phase homolytic bond dissociation data from Luo Y.-R. Handbook ; oxidative-addition context from Pd(0) mechanistic studies [1] |
Why This Matters
The lower BDE predicts a substantially faster oxidative addition step—the rate‑determining step in most Pd‑catalyzed cross‑couplings—enabling milder reaction conditions, lower catalyst loading, and higher turnover frequency when the iodo compound is selected.
- [1] A. S. Galushko, D. O. Prima, J. V. Burykina, V. P. Ananikov, “Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step,” Inorganic Chemistry Frontiers, vol. 8, pp. 620–635, 2021. View Source
